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molecular formula C8H3NO5 B141840 4-Nitrophthalic anhydride CAS No. 5466-84-2

4-Nitrophthalic anhydride

Cat. No. B141840
M. Wt: 193.11 g/mol
InChI Key: MMVIDXVHQANYAE-UHFFFAOYSA-N
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Patent
US03979416

Procedure details

A mixture of 21.1. g of 4-nitrophthalic acid and 50.0 g of acetic anhydride were heated at reflux for 6 hours, following which the acetic acid was removed by distillation at atmospheric pressure. The excess acetic anhydride was removed by distillation at 15 mm Hg pressure with the flask temperature not exceeding 120°C, leaving a quantitative yield of crude 4-nitrophthalic anhydride, m.p. 114°-116°C. The product was recrystallized from chloroform to afford a 93% yield of product, m.p. 123°-124°C, identical to that of Example 1.
[Compound]
Name
21.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:13]([OH:15])=[O:14])[C:7](=[CH:11][CH:12]=1)[C:8]([OH:10])=O)([O-:3])=[O:2].C(OC(=O)C)(=O)C>C(O)(=O)C>[N+:1]([C:4]1[CH:5]=[C:6]2[C:13](=[O:14])[O:15][C:8](=[O:10])[C:7]2=[CH:11][CH:12]=1)([O-:3])=[O:2]

Inputs

Step One
Name
21.1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(C(=O)O)=CC1)C(=O)O
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
was removed by distillation at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
The excess acetic anhydride was removed by distillation at 15 mm Hg pressure with the flask temperature not
CUSTOM
Type
CUSTOM
Details
exceeding 120°C

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C(C(=O)OC2=O)=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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